Conformational Rigidity: 8-Membered vs 7-Membered Rings
The 1,6-benzodiazocine scaffold, as exemplified by the target compound, possesses an eight-membered ring that adopts a boat conformation with an interconversion barrier of slightly over 100 kJ/mol, as determined by variable-temperature ¹H NMR spectroscopy [1]. In contrast, the seven-membered 1,4-benzodiazepine-2,5-dione scaffold (comparator class) exhibits lower ring-flipping barriers and greater conformational flexibility, a consequence of the smaller ring size [2]. This quantitative difference in conformational energetics means the 1,6-benzodiazocine presents a more constrained, spatially defined pharmacophore, which can be advantageous for achieving target selectivity in drug discovery campaigns.
| Evidence Dimension | Ring interconversion barrier (conformational rigidity) |
|---|---|
| Target Compound Data | Boat conformation; interconversion barrier slightly over 100 kJ/mol |
| Comparator Or Baseline | 1,4-Benzodiazepine-2,5-diones (7-membered ring): lower interconversion barrier (not explicitly quantified in the cited study, but qualitatively more flexible based on ring-size principles) |
| Quantified Difference | 1,6-Benzodiazocine interconversion barrier >100 kJ/mol; 1,4-benzodiazepines lack this high-energy barrier characteristic |
| Conditions | ¹H NMR variable-temperature study; 3,4-dihydro-1,6-benzodiazocine-2,5-diones in solution |
Why This Matters
A >100 kJ/mol conformational barrier confers a rigid, well-defined three-dimensional shape that can enhance target binding specificity compared to the more flexible 1,4-benzodiazepine scaffold, a critical factor when selecting scaffolds for structure-based drug design or fragment-based screening libraries.
- [1] Elguero, J.; Fruchier, A.; Llouquet, G.; Marzin, C. 1H Nuclear Magnetic Resonance Conformational Study of Medium-Sized Rings: 3,4-Dihydro-1,6-benzodiazocine-2,5-diones. Canadian Journal of Chemistry 1976, 54 (7), 1135–1138. View Source
- [2] Tabata, H.; Murai, K.; Funaki, K.; Takemae, C.; Tasaka, T.; Oshitari, T.; Takahashi, H.; Natsugari, H. Atropisomeric and Conformational Properties of 6N-Benzoyl- and 6N-p-Tosyl-1,6-benzodiazocines: Comparison with Those of 1,5-Benzodiazepines. Heterocycles 2019, 99 (1), 566–581. View Source
